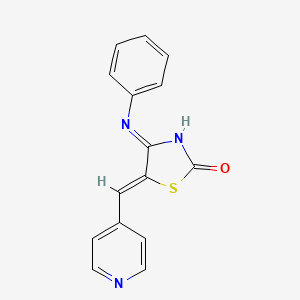![molecular formula C20H16Cl2N2O5 B6004418 N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as DCF-furamide, is a synthetic compound that has been widely used in scientific research. It is a derivative of the nonsteroidal anti-inflammatory drug diclofenac, and has been shown to have potent analgesic and anti-inflammatory properties.
Applications De Recherche Scientifique
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been used in a variety of scientific research applications, including studies of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been used in studies of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX enzymes, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as cytokines. Additionally, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to reduce oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in lab experiments is its potent analgesic and anti-inflammatory effects. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Orientations Futures
There are a number of future directions for research involving N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide. One area of research could be the development of more potent and selective COX inhibitors based on the structure of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide. Additionally, further studies could be conducted to investigate the potential use of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in the treatment of cancer and other diseases. Finally, more research could be done to investigate the potential toxicity of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide and its effects on liver function.
Méthodes De Synthèse
The synthesis of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate. This intermediate is then reacted with 2-amino-4-methoxyphenol to form the corresponding amide. Finally, the amide is reacted with furfurylamine to yield N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide.
Propriétés
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-27-18-10-13(5-6-15(18)24-20(26)17-3-2-8-28-17)23-19(25)11-29-16-7-4-12(21)9-14(16)22/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPZSUNRAMHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

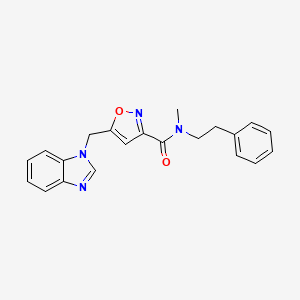

![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
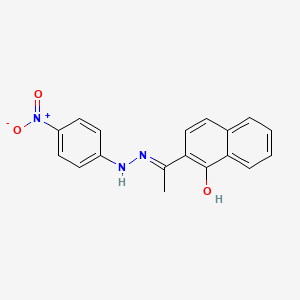
![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
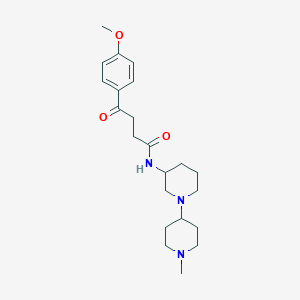
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
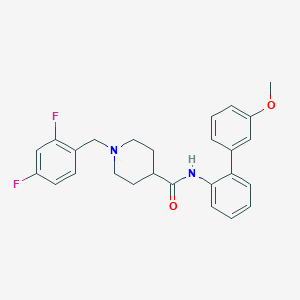
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
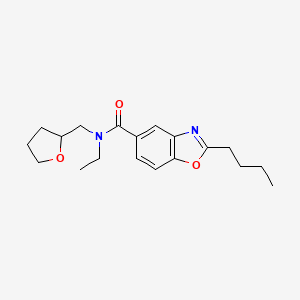
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
